3-[Acetyl-[(4-chlorophenyl)methyl]amino]propanoic acid
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Overview
Description
3-[Acetyl-[(4-chlorophenyl)methyl]amino]propanoic acid is an organic compound that features a propanoic acid backbone with an acetyl group and a 4-chlorophenylmethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Acetyl-[(4-chlorophenyl)methyl]amino]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzylamine and acetyl chloride.
Acetylation: The 4-chlorobenzylamine undergoes acetylation with acetyl chloride in the presence of a base like pyridine to form N-(4-chlorobenzyl)acetamide.
Alkylation: The N-(4-chlorobenzyl)acetamide is then alkylated with a suitable alkylating agent, such as 3-bromopropanoic acid, under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[Acetyl-[(4-chlorophenyl)methyl]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the acetyl or chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[Acetyl-[(4-chlorophenyl)methyl]amino]propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be utilized in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[Acetyl-[(4-chlorophenyl)methyl]amino]propanoic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[Acetyl-[(4-fluorophenyl)methyl]amino]propanoic acid
- 3-[Acetyl-[(4-bromophenyl)methyl]amino]propanoic acid
- 3-[Acetyl-[(4-methylphenyl)methyl]amino]propanoic acid
Uniqueness
3-[Acetyl-[(4-chlorophenyl)methyl]amino]propanoic acid is unique due to the presence of the 4-chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
3-[acetyl-[(4-chlorophenyl)methyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-9(15)14(7-6-12(16)17)8-10-2-4-11(13)5-3-10/h2-5H,6-8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHONGNZTODNZBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCC(=O)O)CC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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